molecular formula C9H7N3O B14488899 1h-[1,2,4]Oxadiazino[4,5-a]benzimidazole CAS No. 65122-66-9

1h-[1,2,4]Oxadiazino[4,5-a]benzimidazole

Cat. No.: B14488899
CAS No.: 65122-66-9
M. Wt: 173.17 g/mol
InChI Key: MGUWQBZJLKGIEG-UHFFFAOYSA-N
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Description

1H-[1,2,4]Oxadiazino[4,5-a]benzimidazole is a heterocyclic compound that features a unique fusion of oxadiazine and benzimidazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of both oxadiazine and benzimidazole moieties endows it with unique chemical and biological properties.

Preparation Methods

The synthesis of 1H-[1,2,4]Oxadiazino[4,5-a]benzimidazole typically involves the cyclization of appropriate precursors under specific conditions. One common synthetic route includes the reaction of o-phenylenediamine with a suitable oxadiazole precursor. The reaction conditions often involve the use of acidic or basic catalysts and may require elevated temperatures to facilitate the cyclization process. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1H-[1,2,4]Oxadiazino[4,5-a]benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the oxadiazine or benzimidazole rings are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazine N-oxides, while reduction may produce dihydro derivatives.

Scientific Research Applications

1H-[1,2,4]Oxadiazino[4,5-a]benzimidazole has been explored for various scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules

    Biology: In biological research, the compound has been studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a promising candidate for drug development.

    Medicine: The compound’s pharmacological properties are being investigated for potential therapeutic applications. It has shown promise in preclinical studies for the treatment of various diseases, including infections and cancer.

    Industry: In industrial applications, the compound is used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1H-[1,2,4]Oxadiazino[4,5-a]benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The pathways involved in its action depend on the specific biological context. For example, as an antimicrobial agent, it may inhibit the activity of essential bacterial enzymes, leading to cell death. As an anticancer agent, it may interfere with signaling pathways that regulate cell proliferation and survival.

Comparison with Similar Compounds

1H-[1,2,4]Oxadiazino[4,5-a]benzimidazole can be compared with other similar compounds, such as:

    Benzimidazole: A parent compound that forms the basis for many derivatives with diverse biological activities.

    Oxadiazole: A related heterocyclic compound known for its antimicrobial and anticancer properties.

    Thiazole: Another heterocyclic compound with a sulfur atom, often used in medicinal chemistry for its bioactive properties.

The uniqueness of this compound lies in its fused ring structure, which combines the properties of both oxadiazine and benzimidazole, leading to enhanced biological activity and chemical versatility.

Properties

CAS No.

65122-66-9

Molecular Formula

C9H7N3O

Molecular Weight

173.17 g/mol

IUPAC Name

1H-[1,2,4]oxadiazino[4,5-a]benzimidazole

InChI

InChI=1S/C9H7N3O/c1-2-4-8-7(3-1)11-9-5-13-10-6-12(8)9/h1-4,6H,5H2

InChI Key

MGUWQBZJLKGIEG-UHFFFAOYSA-N

Canonical SMILES

C1C2=NC3=CC=CC=C3N2C=NO1

Origin of Product

United States

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